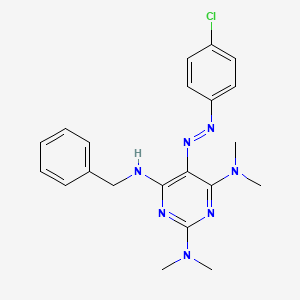
Chitinase-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitinase-IN-4 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose, and is a primary component of the cell walls of fungi, the exoskeletons of arthropods, and the scales of fish and amphibians
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, or reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound may involve:
Fermentation: Utilizing microbial strains engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chitinase-IN-4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products:
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by the replacement of functional groups.
Applications De Recherche Scientifique
Chitinase-IN-4 has a wide range of applications in scientific research, including:
Agriculture: Used as a biopesticide to control fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating fungal infections and diseases caused by chitin-containing pathogens.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste materials, contributing to waste management and recycling efforts.
Mécanisme D'action
Chitinase-IN-4 is compared with other chitinase inhibitors such as:
Allosamidin: A natural chitinase inhibitor with a similar mechanism of action.
Argifin: A synthetic chitinase inhibitor with distinct structural features.
Cyclopentapeptides: A class of chitinase inhibitors with unique cyclic structures.
Uniqueness: this compound is unique due to its high potency and specificity for chitinase enzymes, making it a valuable tool in both research and practical applications.
Comparaison Avec Des Composés Similaires
- Allosamidin
- Argifin
- Cyclopentapeptides
Chitinase-IN-4 stands out for its potential to revolutionize various fields, from agriculture to medicine, by providing a targeted approach to managing chitin-containing organisms.
Propriétés
Formule moléculaire |
C21H24ClN7 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
6-N-benzyl-5-[(4-chlorophenyl)diazenyl]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25) |
Clé InChI |
JCAPBORVBHHYCS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)






![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)
